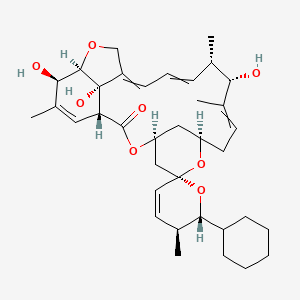

Doramectin aglycone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C36H50O8 |

|---|---|

分子量 |

610.8 g/mol |

IUPAC 名称 |

(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1 |

InChI 键 |

SHRUSRJMZSPNGG-BJIBBNMNSA-N |

手性 SMILES |

C[C@H]1C=CC=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](CC=C([C@H]1O)C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C6CCCCC6)C)O |

规范 SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O |

产品来源 |

United States |

Foundational & Exploratory

Doramectin aglycone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone derived from the fermentation of genetically engineered Streptomyces avermitilis, is a potent endectocide widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, serves as a crucial scaffold for understanding its biological activity and for the development of novel antiparasitic agents. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of doramectin aglycone.

Chemical Structure and Properties

This compound is formed through the acid-catalyzed hydrolysis of the disaccharide unit from the parent doramectin molecule.[2] This process removes the oleandrose (B1235672) disaccharide from the C13 position of the macrocyclic lactone core.

Chemical Structure:

-

Molecular Formula: C₃₆H₅₀O₈[3]

-

Molecular Weight: 610.8 g/mol [3]

-

CAS Number: 1987883-26-0[3]

-

SMILES: C[C@H]1C=C[C@]2(C[C@@H]3C--INVALID-LINK----INVALID-LINK--C=CC=C4/CO[C@@H]5--INVALID-LINK--C(C)=C--INVALID-LINK--O3)[C@]45O">C@@HO2)O[C@@H]1C1CCCCC1[4]

-

InChI: InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8+,22-13+,26-12+/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White Solid | [] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO | [5] |

| Storage Temperature | -20°C | [3][4] |

| λmax | 246 nm | [5] |

Experimental Protocols

Preparation of this compound via Acid Hydrolysis of Doramectin

Materials:

-

Doramectin

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Anhydrous methanol or ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolution: Dissolve doramectin in a suitable alcohol (e.g., anhydrous methanol or ethanol).

-

Acidification: Slowly add a catalytic amount of concentrated acid (e.g., H₂SO₄ or HCl) to the solution while stirring. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis and the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time for the complete conversion of doramectin to its aglycone.

-

Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Remove the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: Generalized workflow for the preparation of this compound.

Spectroscopic Data

Detailed and publicly available spectroscopic data specifically for this compound is limited. However, based on the known structure and data from related avermectin (B7782182) aglycones, the following characteristic signals would be expected. Researchers should perform their own analyses for definitive structural elucidation.

-

¹H NMR: Expected signals would include those corresponding to the olefinic protons of the macrocyclic ring, methine protons, and methyl groups. The absence of signals corresponding to the anomeric protons of the disaccharide unit would be a key indicator of successful hydrolysis.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the lactone, olefinic carbons, and various aliphatic carbons of the macrocyclic core. The absence of signals from the sugar moieties would confirm the aglycone structure.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₃₆H₅₀O₈, exact mass ~610.3506). Fragmentation patterns would be indicative of the macrocyclic lactone structure.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the hydroxyl (-OH) group, the ester carbonyl (C=O) of the lactone, and C-O stretching vibrations.

Mechanism of Action

The biological activity of avermectins, including doramectin, is primarily mediated through their interaction with specific ligand-gated ion channels in invertebrates.[1] The aglycone portion of the molecule is essential for this activity.

Interaction with Glutamate-Gated Chloride Channels (GluCls)

Avermectins are potent positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1]

-

Binding: this compound is believed to bind to a hydrophobic pocket on the transmembrane domain of the GluCl receptor, at the interface between subunits.

-

Channel Opening: This binding potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions (Cl⁻) into the cell.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.

-

Paralysis and Death: This sustained hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.

Caption: Signaling pathway of this compound at GluCls.

Interaction with GABA-Gated Chloride Channels

Avermectins can also modulate γ-aminobutyric acid (GABA)-gated chloride channels, although generally with lower potency than their effect on GluCls. This interaction contributes to their broad-spectrum antiparasitic activity. The mechanism is similar to that at GluCls, involving potentiation of the GABA-induced chloride current, leading to hyperpolarization and inhibition of neuronal signaling.

Conclusion

This compound represents the core pharmacophore of a highly effective class of antiparasitic agents. A thorough understanding of its chemical properties, synthesis, and mechanism of action is fundamental for the rational design of new and improved anthelmintics. While detailed experimental and spectroscopic data for the aglycone remain somewhat limited in publicly accessible literature, the information provided in this guide serves as a valuable resource for researchers in the field. Further investigation into the specific interactions of the aglycone with its target receptors will undoubtedly pave the way for future advancements in antiparasitic drug discovery.

References

Unraveling the Enigmatic Mechanism of Doramectin Aglycone in Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a cornerstone of anthelmintic therapy, renowned for its efficacy against a broad spectrum of nematode parasites. Its primary mechanism of action involves the irreversible activation of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells, leading to hyperpolarization, flaccid paralysis, and eventual death of the parasite. However, its aglycone metabolite, doramectin aglycone, presents a fascinating deviation from this classical mechanism. While exhibiting potent activity against the developmental stages of nematodes, it is notably devoid of the paralytic effects characteristic of its parent compound. This guide delves into the core of this enigmatic mechanism, providing a comprehensive overview of the current understanding, detailed experimental protocols to probe its action, and a comparative analysis with its parent compound.

The Classical Mechanism of Doramectin: A Foundation for Comparison

Doramectin, like other avermectins, exerts its primary anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1] The binding of doramectin to these channels is essentially irreversible, locking them in an open state.[1] This leads to a continuous influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane. The sustained hyperpolarization prevents the generation of action potentials, resulting in flaccid paralysis of the nematode's pharyngeal pump and somatic musculature, ultimately leading to starvation and death.[1][2]

Signaling Pathway of Doramectin-Induced Paralysis

The signaling cascade initiated by doramectin is a direct and potent disruption of neurotransmission in nematodes.

The Divergent Path of this compound: A Non-Paralytic Anthelmintic

In stark contrast to its parent compound, this compound is characterized by its ability to inhibit nematode larval development without inducing paralysis.[3][4] This critical distinction suggests a fundamentally different mechanism of action, shifting the focus from the neuromuscular junction of adult worms to the intricate developmental processes of larval stages. While published reports on the specific biological activity and environmental levels of this compound are scarce, its role as a potent inhibitor of larval development is a key area of investigation.[3][4]

The Enigma of the Molecular Target

The absence of paralytic activity strongly implies that this compound does not interact with GluCls in the same manner as doramectin. The lack of the disaccharide unit on the C-13 position of the macrocyclic lactone ring likely alters its binding affinity and efficacy at these channels. The precise molecular target of this compound remains to be elucidated. It is hypothesized that its larvicidal effects may stem from interference with crucial developmental pathways, such as:

-

Egg Hatching: Disruption of the biochemical processes leading to the breakdown of the eggshell and emergence of the L1 larva.

-

Larval Molting: Interference with the synthesis or degradation of the larval cuticle, a process essential for growth and transition between larval stages.

-

Nutrient Absorption and Metabolism: Inhibition of essential metabolic pathways required for larval growth and development.

A Postulated Mechanism: Inhibition of Larval Development

The proposed mechanism of this compound centers on its ability to disrupt the normal developmental cascade of nematode larvae, leading to their eventual demise without an initial paralytic phase.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides a comparative overview of the efficacy of doramectin against various nematode species. This data serves as a benchmark for future studies aimed at quantifying the larvicidal potency of this compound.

| Nematode Species | Stage | Efficacy of Doramectin (%) | Reference |

| Ostertagia ostertagi (including inhibited larvae) | Adult & Immature | ≥ 99.6 | [5] |

| Haemonchus placei | Adult & Immature | ≥ 99.6 | [5] |

| Trichostrongylus axei | Adult & Immature | ≥ 99.6 | [5] |

| Cooperia oncophora (including inhibited larvae) | Adult & Immature | ≥ 99.6 | [5] |

| Dictyocaulus viviparus | Adult & Immature | ≥ 99.6 | [5] |

| Nematodirus helvetianus | Adult & L4 Larvae | 73.3 - 75.5 | [5] |

| Hyostrongylus rubidus | L4 & Adult | ≥ 98 | [4] |

| Ascaris suum | L4 & Adult | ≥ 98 | [4] |

| Strongyloides ransomi | L4 & Adult | ≥ 98 | [4] |

| Oesophagostomum dentatum | L4 & Adult | ≥ 98 | [4] |

| Trichuris suis | Adult & L4 Larvae | 79 - 87 | [4] |

Experimental Protocols

To thoroughly investigate the distinct mechanisms of doramectin and its aglycone, a combination of electrophysiological, molecular, and whole-organism assays is required.

Protocol 1: Nematode Larval Development Assay

This assay is crucial for quantifying the inhibitory effect of this compound on larval development.

Objective: To determine the concentration-dependent inhibition of nematode larval development by this compound.

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

96-well microtiter plates

-

Growth medium (e.g., Earle's balanced salt solution with yeast extract)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Incubator (27°C, ≥ 80% relative humidity)

-

Inverted microscope

Procedure:

-

Egg Isolation: Isolate nematode eggs from fecal samples using standard flotation and sieving techniques.

-

Assay Setup: Add a defined number of eggs (e.g., 70-100) suspended in growth medium to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound and add them to the respective wells. Include solvent-only controls.

-

Incubation: Incubate the plates for 6-7 days to allow for larval development to the L3 stage in the control wells.[3]

-

Data Collection: Terminate the assay (e.g., with a drop of iodine solution) and count the number of eggs, L1, L2, and L3 larvae in each well using an inverted microscope.

-

Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration of this compound and determine the IC50 value.

Protocol 2: Electrophysiological Recording of Nematode Muscle Paralysis

This protocol is designed to assess the paralytic effects of doramectin and to confirm their absence with this compound.

Objective: To measure the effect of doramectin and this compound on the membrane potential and contractility of nematode muscle cells.

Materials:

-

Adult nematodes (e.g., Ascaris suum)

-

Dissection microscope and tools

-

Electrophysiology rig (amplifier, digitizer, micromanipulators)

-

Glass microelectrodes

-

Perfusion system

-

Nematode saline solution

-

Doramectin and this compound solutions

Procedure:

-

Nematode Preparation: Dissect an adult nematode to expose the body wall muscles.

-

Electrode Placement: Using micromanipulators, impale a muscle cell with two microelectrodes (one for current injection and one for voltage recording).

-

Baseline Recording: Record the resting membrane potential and spontaneous or evoked muscle contractions in normal saline.

-

Compound Application: Perfuse the preparation with saline containing either doramectin or this compound at various concentrations.

-

Data Recording: Continuously record the membrane potential and muscle activity during and after compound application.

-

Analysis: Analyze the recordings for changes in membrane potential (hyperpolarization), and cessation of muscle contractions (paralysis).

Protocol 3: Heterologous Expression of GluCls in Xenopus Oocytes

This in vitro system allows for the direct investigation of the interaction between the compounds and specific ion channel subtypes.

Objective: To determine if this compound can activate or modulate nematode GluCls expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding nematode GluCl subunits

-

Microinjection setup

-

Two-electrode voltage clamp (TEVC) setup

-

Recording solutions (e.g., ND96)

-

Glutamate (B1630785), doramectin, and this compound solutions

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired nematode GluCl subunits and incubate for 2-7 days to allow for channel expression.[6]

-

TEVC Recording: Place an oocyte in the recording chamber and impale it with two electrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with recording solution containing glutamate to confirm channel functionality. Subsequently, apply doramectin and this compound, both alone and in combination with glutamate, while recording the induced currents.

-

Data Analysis: Analyze the current traces to determine if this compound can directly gate the channel or modulate the glutamate-induced response.

References

- 1. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 3. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Anthelmintic: A Technical Guide to the Discovery and Origin of Doramectin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a powerful macrocyclic lactone, stands as a significant advancement in veterinary medicine for its broad-spectrum antiparasitic activity. This technical guide delves into the core of its discovery and origin, with a specific focus on its foundational aglycone structure. Unlike naturally occurring avermectins, Doramectin is a product of targeted biosynthetic manipulation, originating from mutant strains of Streptomyces avermitilis. This document provides a comprehensive overview of the mutational biosynthesis and rational engineering strategies employed in its creation, detailed experimental protocols for strain development and fermentation, and a quantitative analysis of production yields. Furthermore, it elucidates the biosynthetic pathway leading to the Doramectin aglycone and outlines the methods for its derivation.

Introduction: From Avermectin (B7782182) to a Semi-Synthetic Powerhouse

Doramectin (25-cyclohexyl-avermectin B1) is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones produced by the bacterium Streptomyces avermitilis.[1][2] Its discovery was not a matter of isolating a new natural product, but rather the result of innovative "mutational biosynthesis."[3][4] This technique involves feeding a precursor analogue to a mutant microorganism that is blocked in the synthesis of the natural precursor.

The key structural difference between Doramectin and its natural counterpart, avermectin B1, lies at the C-25 position. While avermectin B1 typically bears an sec-butyl or isopropyl group derived from L-isoleucine or L-valine respectively, Doramectin incorporates a cyclohexyl group.[5] This modification is achieved by introducing cyclohexanecarboxylic acid (CHC) into the fermentation medium of a specific S. avermitilis mutant.[6][7] This mutant is incapable of producing the natural starter units, isobutyryl-CoA and S-2-methylbutyryl-CoA, thus forcing the polyketide synthase (PKS) to utilize the supplied CHC-CoA as a starter unit.[3][8] The resulting Doramectin exhibits enhanced potency and a broader spectrum of activity against various internal and external parasites in animals.[1][4]

The this compound is the core macrocyclic structure of the molecule, devoid of its disaccharide moiety at the C-13 position.[9][10] It is typically derived through acid hydrolysis of the parent Doramectin molecule.[9][10] Understanding the origin and biosynthesis of this aglycone is fundamental to the production and development of Doramectin and its analogues.

The Biosynthetic Pathway of this compound

The biosynthesis of the this compound is a complex process orchestrated by the modular polyketide synthase (PKS) of Streptomyces avermitilis. The pathway is a modification of the natural avermectin biosynthesis.

Precursor Incorporation: The Defining Step

The crucial step that differentiates Doramectin biosynthesis is the incorporation of cyclohexanecarbonyl-CoA as the starter unit. This is achieved through two primary strategies:

-

Mutational Biosynthesis: Utilizing a mutant strain of S. avermitilis with a deficient branched-chain α-keto acid dehydrogenase (bkd) complex.[11][12] This deficiency prevents the formation of isobutyryl-CoA and 2-methylbutyryl-CoA from valine and isoleucine. When cyclohexanecarboxylic acid (CHC) is supplied in the fermentation medium, it is activated to CHC-CoA and incorporated by the PKS loading module.[6][7]

-

Rational Engineering: Genetically modifying the PKS loading module of S. avermitilis.[8][13] The native loading domain can be replaced with one that has a higher affinity for CHC-CoA, thereby directing the biosynthesis towards Doramectin even in the presence of natural precursors.[8][13] Additionally, introducing a CHC-CoA biosynthetic gene cassette can provide the necessary precursor internally.[13]

Polyketide Chain Assembly and Modification

Once the CHC-CoA starter unit is loaded, the PKS elongates the polyketide chain through the sequential addition of seven acetate-derived and five propionate-derived extender units. The large, multi-domain PKS enzymes catalyze the condensation, ketoreduction, dehydration, and enoylreduction reactions. Following the assembly of the linear polyketide, it undergoes cyclization to form the 16-membered macrolide ring, which is then further modified by oxidation to generate the final aglycone structure.

Experimental Protocols

Strain Development: Mutagenesis and Screening

Improving Doramectin production often begins with enhancing the capabilities of the S. avermitilis strain.

Objective: To generate high-yielding mutant strains of S. avermitilis with increased tolerance to CHC.[6]

Protocol:

-

Spore Suspension Preparation: S. avermitilis is cultured on a solid medium (e.g., G medium) for 7 days.[6] A spore suspension of 10^6–10^7 spores/mL is prepared in sterile saline.[6]

-

Mutagenesis: The spore suspension is subjected to mutagenesis. Common methods include:

-

UV Irradiation: Spores are exposed to UV light for specific durations to achieve a high lethality rate, which is often correlated with a higher mutation rate.[14]

-

Chemical Mutagenesis: Treatment with chemical mutagens like nitrosoguanidine (B1196799) (NTG) or ethyl methanesulfonate (B1217627) (EMS).[6][14]

-

Atmospheric and Room Temperature Plasma (ARTP): A newer method that uses a plasma jet to induce mutations, which has shown high positive mutation rates.[2][15][16]

-

-

Screening for CHC Tolerance: Mutagenized spores are plated on a medium containing inhibitory concentrations of CHC.[6] Colonies that exhibit robust growth are selected as potentially tolerant and high-producing strains.[6]

-

High-Throughput Screening: Primary screening can be performed in 96-well or 24-deep well microtiter plates, followed by secondary screening in shake flasks to quantify Doramectin production.[2][6]

Fermentation for Doramectin Production

Objective: To produce Doramectin through submerged fermentation of a high-yielding S. avermitilis mutant.

Protocol:

-

Seed Culture: Inoculate a spore suspension into a seed medium (e.g., 20 g/L corn starch, 10 g/L defatted soybean flour, 5 g/L glucose, 10 g/L cottonseed flour, pH 7.2) and incubate at 28-30°C for 48 hours with shaking (200 rpm).[6][7]

-

Production Fermentation: Inoculate the seed culture (typically 8-10% v/v) into a larger fermentation medium (e.g., 100 g/L corn starch, 20 g/L defatted soybean flour, 10 g/L cottonseed flour, 5 g/L yeast extract, 1 g/L NaCl, 2 g/L K2HPO4, 1 g/L MgSO4, 7 g/L CaCO3, pH 7.0).[7]

-

Precursor Feeding: Add cyclohexanecarboxylic acid (CHC) as a precursor, typically to a final concentration of 0.8 g/L.[7] The feeding strategy can be optimized as high concentrations of CHC can be inhibitory to cell growth.[6][7]

-

Incubation: Incubate the production culture at 28-30°C with shaking (220 rpm) for 12-18 days.[6]

-

Process Monitoring: Monitor parameters such as pH, dissolved oxygen, and glucose levels. Glucose supplementation during fermentation has been shown to enhance Doramectin yield.[6]

Isolation and Purification of Doramectin and its Aglycone

Objective: To extract and purify Doramectin from the fermentation broth and subsequently derive the aglycone.

Protocol:

-

Extraction:

-

Add a filter aid (e.g., diatomaceous earth) to the fermentation broth and filter to separate the mycelia.[17]

-

Extract the mycelial cake with a polar solvent such as ethanol (B145695) or butyl acetate.[17]

-

Concentrate the extract to obtain a crude product.[17]

-

-

Purification of Doramectin:

-

Derivation of this compound:

Data Presentation: Doramectin Production Yields

The development of high-yielding strains and optimization of fermentation conditions have significantly increased Doramectin production titers.

| Strain | Mutagenesis/Engineering Strategy | Fermentation Scale | Doramectin Yield (mg/L) | Reference |

| S. avermitilis N72 (mutant) | UV and Nitrosoguanidine | 50 L Fermenter | 1068 | [6][19] |

| S. avermitilis TG2002 | PKS loading module replacement and CHC-CoA cassette introduction | Shake Flask | ~50-60 | [7][13] |

| S. avermitilis DM223 | Deletion of competing PKS clusters and overexpression of FadD17 | Shake Flask | ~723 | [5][7] |

| S. avermitilis DA-137 | Iterative ARTP mutagenesis | Shake Flask | 934.5 | [2] |

| S. avermitilis DA-137 | Iterative ARTP mutagenesis and medium optimization | 50 L Fermenter | 1217 | [2] |

Conclusion

The journey from the naturally occurring avermectins to the semi-synthetic Doramectin is a testament to the power of targeted biological engineering. By manipulating the biosynthetic machinery of Streptomyces avermitilis, scientists have created a molecule with superior antiparasitic properties. The core of this molecule, the this compound, is a product of this directed biosynthesis, initiated by the forced incorporation of a non-native precursor. The continuous improvement of production strains through mutagenesis and rational metabolic engineering, coupled with optimized fermentation protocols, has enabled the large-scale production of this vital veterinary drug. This guide provides a foundational understanding of these processes for professionals engaged in the research and development of novel therapeutic agents.

References

- 1. Doramectin - Wikipedia [en.wikipedia.org]

- 2. Improved doramectin production based on high-throughput screening and medium optimization in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel avermectins produced by mutational biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bioaustralis.com [bioaustralis.com]

- 11. Construction of a doramectin producer mutant from an avermectin-overproducing industrial strain of Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel mutation breeding method for Streptomyces avermitilis using an atmospheric pressure glow discharge plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN104693254A - A kind of preparation method of high-purity doramectin - Google Patents [patents.google.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Doramectin Aglycone

This technical guide provides an in-depth overview of the spectroscopic data for Doramectin aglycone, the core macrocyclic structure of the anthelmintic drug Doramectin. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for easy reference.

Molecular Profile

| Property | Value |

| Molecular Formula | C36H50O8 |

| Molecular Weight | 610.7 g/mol |

| Purity | >95% by HPLC |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |

| Long-Term Storage | -20°C |

Source: Bioaustralis Fine Chemicals[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and structure of this compound. The expected mass and fragmentation patterns can be inferred from studies on Doramectin and its analogs.

Expected High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | Adduct | Expected m/z |

| [M+H]+ | Protonated Molecule | 611.3527 |

| [M+NH4]+ | Ammonium (B1175870) Adduct | 628.3793 |

| [M+Na]+ | Sodium Adduct | 633.3346 |

Note: Expected m/z values are calculated based on the molecular formula C36H50O8.

Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The following protocol is a composite based on established methods for the analysis of avermectins and their degradation products.[2]

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.5 µm particle size) is typically used.

-

Mobile Phase : A gradient elution is employed, commonly with:

-

Mobile Phase A: Water with an additive like 10 mM ammonium acetate (B1210297) or 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

-

-

Mass Spectrometer Settings :

-

Ionization Mode : Positive Electrospray Ionization (ESI+) is generally preferred for avermectins, as they readily form adducts.[2]

-

Capillary Voltage : ~3.0 kV.[2]

-

Source Temperature : ~100-120 °C.[2]

-

Desolvation Gas Flow and Temperature : ~600 L/h at 350 °C.[2]

-

Scan Range : A full MS scan is typically acquired over a mass range of 50–1200 Da.[2]

-

Tandem MS (MS/MS) : For structural elucidation, fragmentation is induced, and product ion spectra are acquired.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of this compound. The following data is based on the analysis of Avermectin B1a monosaccharide, which is structurally analogous to this compound.[2]

Expected ¹H NMR Chemical Shifts (in DMSO-d6, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Olefinic Protons | 5.15 - 5.88 |

| Aliphatic Protons | 0.8 - 4.0 |

| CH₃ Groups | ~0.8 - 1.8 |

| OCH₃ Groups | ~3.3 - 3.5 |

| Exchangeable Protons (OH) | 4.5 - 5.5 |

Note: This is a generalized range based on Avermectin analogs. Specific shifts will vary.

Expected ¹³C NMR Chemical Shifts (in DMSO-d6, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 175 |

| C=C (Olefinic) | ~115 - 140 |

| C-O (Ether/Alcohol) | ~60 - 85 |

| Aliphatic Carbons | ~10 - 50 |

| OCH₃ | ~55 - 60 |

Note: This is a generalized range. DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ signals.[2]

Experimental Protocol: NMR Spectroscopy

The following is a typical protocol for acquiring NMR data for avermectin-class compounds.[2]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation : An appropriate amount of purified this compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform-d (B32938) (CDCl₃).

-

Experiments to be Performed :

-

1D NMR : ¹H NMR and ¹³C NMR.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Correlation) : To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the molecular structure.

-

-

Visualizations

Formation of this compound

The following diagram illustrates the chemical pathway for the formation of this compound from its parent compound, Doramectin, via acid-catalyzed hydrolysis.

Caption: Acid hydrolysis pathway from Doramectin to this compound.

Analytical Workflow

This diagram outlines a typical experimental workflow for the isolation and spectroscopic analysis of this compound.

Caption: General workflow for the analysis of Doramectin degradation products.

References

Doramectin aglycone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) aglycone, the nonsugar moiety of the potent anthelmintic doramectin, presents a distinct biological profile from its parent compound. While doramectin is a widely used veterinary drug known for its paralytic activity against nematodes and arthropods, its aglycone derivative lacks this immediate effect. Instead, doramectin aglycone has been identified as an inhibitor of nematode larval development. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, a putative synthesis protocol, and its known biological activity. It is important to note that published literature specifically detailing the biological activity, environmental levels, and signaling pathways of this compound is limited.[1]

Chemical and Physical Properties

This compound is the core macrocyclic lactone structure of doramectin, formed by the hydrolytic cleavage of the disaccharide unit.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1987883-26-0 | [1] |

| Molecular Formula | C36H50O8 | [1] |

| Molecular Weight | 610.7 g/mol | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. | [1] |

| Storage | -20°C |

Synthesis and Purification

Synthesis via Acid Hydrolysis

Experimental Protocol: Acid Hydrolysis of Doramectin

-

Dissolution: Dissolve Doramectin in a suitable organic solvent that is miscible with aqueous acid, such as tetrahydrofuran (B95107) (THF) or methanol.

-

Acidification: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to the reaction mixture. The concentration of the acid and the reaction temperature will influence the rate of hydrolysis.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (Doramectin) and the appearance of the aglycone product.

-

Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate, to isolate the organic products.

-

Purification: The crude product can be purified using column chromatography on silica (B1680970) gel to separate the this compound from any remaining starting material or byproducts.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of doramectin and its derivatives. For doramectin, a reversed-phase HPLC method using a C8 or C18 column with a mobile phase of acetonitrile (B52724) and water is effective.[2] A similar system could be adapted for the analysis and purification of this compound.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase column, such as a C8 or C18, is appropriate.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water can be used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]

-

Detection: UV detection at approximately 245 nm is suitable for doramectin and likely for its aglycone.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase.

Biological Activity and Mechanism of Action

Overview

The biological activity of this compound differs significantly from that of its parent compound, doramectin. Doramectin, like other avermectins, exerts its potent anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[3] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.

In contrast, this compound is reported to be devoid of this paralytic activity.[1] However, it has been identified as an inhibitor of nematode larval development.[1] This suggests a different mechanism of action, though the specific molecular targets and signaling pathways involved have not been extensively reported in the literature.

Inhibition of Larval Development

Interaction with Glutamate-Gated Chloride Channels

The lack of paralytic activity suggests that this compound does not effectively potentiate the opening of GluCls in the same manner as doramectin. The disaccharide moiety of doramectin is known to be crucial for its high-affinity binding and potentiation of these channels. The absence of this sugar unit in the aglycone likely results in a significantly reduced or altered interaction with the GluCl receptor, thereby explaining the absence of paralytic effects.

Pharmacokinetic Data

There is a notable lack of published pharmacokinetic data specifically for this compound. The majority of available studies focus on the parent drug, doramectin. For reference, key pharmacokinetic parameters for doramectin in cattle are provided in the table below. It is important to emphasize that these values do not represent the pharmacokinetics of the aglycone.

| Parameter | Route | Value | Species | Reference |

| Cmax | Subcutaneous | 27.8 +/- 7.9 ng/mL | Cattle | [5] |

| Intramuscular | 33.1 +/- 9.0 ng/mL | Cattle | [5] | |

| Topical | 12.2 +/- 4.8 ng/mL | Cattle | [6] | |

| AUC0-inf | Subcutaneous | 457 +/- 66 ng.day/mL | Cattle | [5] |

| Intramuscular | 475 +/- 82 ng.day/mL | Cattle | [5] | |

| Topical | 168.0 +/- 41.7 ng.day/mL | Cattle | [6] | |

| Tmax | Topical | 4.3 +/- 1.6 days | Cattle | [6] |

Conclusion and Future Directions

This compound is a chemically defined derivative of doramectin with distinct biological properties. Its primary reported activity is the inhibition of nematode larval development, in contrast to the paralytic action of its parent compound. The lack of detailed published research on its mechanism of action, specific molecular targets, and pharmacokinetic profile presents an opportunity for further investigation. Future research could focus on elucidating the specific pathways through which it inhibits larval development, which may reveal novel targets for anthelmintic drug discovery. Furthermore, understanding its environmental fate and metabolism in treated animals is crucial for a complete toxicological and pharmacological assessment.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility and Stability of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone anthelmintic, undergoes degradation under certain conditions to form its aglycone, a molecule with distinct biological properties. Understanding the physicochemical characteristics of Doramectin aglycone, specifically its solubility and stability, is paramount for research, formulation development, and analytical method validation. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. While specific quantitative data for the aglycone is limited in publicly available literature, this guide synthesizes information from related avermectin (B7782182) compounds and established pharmaceutical testing principles to provide a robust framework for its study.

Introduction

Doramectin is a broad-spectrum endectocide widely used in veterinary medicine. Its chemical structure features a complex macrocyclic lactone core with a disaccharide moiety. Under acidic conditions, the glycosidic bonds are susceptible to hydrolysis, leading to the sequential loss of the sugar units. The complete removal of the disaccharide results in the formation of this compound.[1] This degradation product is of significant interest as it exhibits biological activity, notably the inhibition of nematode larval development, although it lacks the paralytic effect of the parent compound.[2] A thorough understanding of the solubility and stability of this compound is therefore essential for assessing its potential biological roles, developing stable pharmaceutical formulations, and establishing reliable analytical methods.

Solubility Profile

Organic Solvents

This compound is reported to be soluble in several organic solvents. This is consistent with the lipophilic nature of the avermectin class of compounds.

| Solvent | Reported Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Table 1: Qualitative Solubility of this compound in Organic Solvents. Data is based on publicly available product information sheets.[2] Quantitative values are not specified. |

Aqueous Solubility

The aqueous solubility of avermectins is generally very low. For instance, the parent compound Doramectin has a reported water solubility of only 0.025 mg/L at 20°C. Due to the removal of the more polar sugar moieties, it is anticipated that the aqueous solubility of this compound is even lower than that of Doramectin. The pH of the aqueous medium is expected to have a minimal impact on the solubility of the aglycone itself, as it lacks readily ionizable functional groups. However, the formation of the aglycone from the parent drug is highly pH-dependent.

Stability Profile

The stability of a molecule is a measure of its resistance to chemical degradation under various environmental conditions. Understanding the degradation pathways and kinetics is crucial for determining appropriate storage conditions and shelf-life.

pH-Dependent Stability

This compound is the product of acid-catalyzed hydrolysis of Doramectin. Under mildly acidic conditions, Doramectin first hydrolyzes to its monosaccharide derivative, which then further hydrolyzes to the aglycone.[1] Conversely, under basic conditions, Doramectin is known to undergo epimerization.[1] The stability of the aglycone itself under a range of pH values has not been extensively reported, but it is expected to be susceptible to further degradation under strong acidic or basic conditions, which can affect the macrocyclic lactone ring. The degradation of the related compound, Ivermectin, is accelerated in alkaline soils (pH > 7) due to increased hydrolysis and oxidation, while it is more stable in acidic soils (pH < 7).[3]

Photostability

Avermectins are known to be sensitive to light. Photodegradation is a significant degradation pathway. Therefore, it is crucial to protect this compound from light during storage and handling.

Thermal Stability

Elevated temperatures can accelerate the degradation of avermectins. Thermal degradation studies on related compounds have shown that degradation generally follows first-order kinetics.

Oxidative Stability

Avermectins are susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various degradation products.

| Stress Condition | Expected Impact on this compound |

| Acidic pH | Formation from Doramectin. The aglycone itself may be susceptible to further degradation under strong acidic conditions. |

| Basic pH | The macrocyclic lactone ring may be susceptible to hydrolysis. |

| Light | Prone to photodegradation. |

| Temperature | Degradation is expected to accelerate at elevated temperatures. |

| Oxidation | Susceptible to oxidative degradation. |

| Table 2: Summary of Expected Stability of this compound under Various Stress Conditions. This summary is based on the known stability of the avermectin class of compounds. |

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following sections outline recommended methodologies.

Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, methanol, DMSO, DMF, or buffered aqueous solutions of varying pH) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. HPLC is the most common technique for this purpose. Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation

-

Chromatographic System:

-

Column: A C8 or C18 reversed-phase column is typically suitable (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The composition can be isocratic or a gradient depending on the separation requirements.

-

Detection: UV detection at approximately 245 nm is appropriate for avermectins.

-

Column Temperature: Maintain a constant temperature, for example, 40°C.

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solid sample and a solution to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Visualizations

Formation of this compound

Caption: Formation of this compound via Acid Hydrolysis.

Experimental Workflow for Stability Testing

Caption: Workflow for a Forced Degradation Study.

Biological Activity of Avermectins and this compound

Caption: Contrasting Biological Activities of Avermectins and the Aglycone.

Conclusion

The solubility and stability of this compound are critical parameters for its scientific investigation and potential applications. While specific quantitative data remains sparse in public literature, this guide provides a framework based on the known properties of the avermectin class and standard pharmaceutical testing methodologies. This compound is a lipophilic molecule with good solubility in organic solvents and presumed low aqueous solubility. It is formed under acidic conditions and is likely susceptible to degradation by light, heat, and oxidation. The provided experimental protocols for solubility and stability testing, along with the development of a stability-indicating HPLC method, offer a solid foundation for researchers to generate the necessary data for their specific needs. Further research to quantify the solubility and degradation kinetics of this compound is warranted to fully elucidate its physicochemical profile.

References

The Biological Activity Spectrum of Doramectin Aglycone: A Technical Guide

Affiliation: Google Research

Abstract

Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent endectocide widely used in veterinary medicine. Its biological activity is primarily attributed to its interaction with glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of parasites. While the parent compound, doramectin, has been extensively studied, its aglycone metabolite, doramectin aglycone, is less characterized. This technical guide provides a comprehensive overview of the known biological activity spectrum of doramectin, with a specific focus on distinguishing the available data for the parent compound versus its aglycone. This document is intended for researchers, scientists, and drug development professionals. Quantitative efficacy data for doramectin against various parasites are summarized, general experimental methodologies are outlined, and the mechanism of action is illustrated. A significant data gap exists for the specific biological activity of this compound, with available information suggesting substantially reduced potency compared to the parent molecule.

Introduction

Doramectin is a semi-synthetic derivative of ivermectin, produced through fermentation by genetically engineered strains of Streptomyces avermitilis. It is a broad-spectrum antiparasitic agent effective against a wide range of nematodes (roundworms), arachnids (mites and ticks), and insects. The doramectin molecule consists of a complex macrocyclic lactone core with a disaccharide moiety attached at the C-13 position. The biological activity of avermectins is critically dependent on this sugar moiety.

This compound is the molecule remaining after the hydrolytic removal of the disaccharide unit from doramectin. While it is a known degradation product, its specific biological activities are not well-documented in publicly available literature. One report indicates that this compound can inhibit nematode larval development but lacks the paralytic activity characteristic of the parent compound. This suggests that the aglycone may possess some biological activity, albeit significantly different and likely less potent than doramectin.

This guide will primarily focus on the well-established biological activity of doramectin as a proxy to understand the potential, though likely diminished, activities of its aglycone. A clear distinction will be maintained throughout, and the significant lack of data for this compound will be highlighted.

Antiparasitic Activity

The primary and most well-documented biological activity of doramectin is its potent and broad-spectrum antiparasitic efficacy.

Anthelmintic Activity

Doramectin is highly effective against a wide range of gastrointestinal roundworms, lungworms, and other nematodes in livestock.

Table 1: Efficacy of Doramectin against Nematodes in Cattle

| Nematode Species | Stage | Efficacy (%) |

| Ostertagia ostertagi (including inhibited larvae) | Adult & L4 | ≥99.6[1] |

| Ostertagia lyrata | Adult & L4 | ≥99.6[1] |

| Haemonchus placei | Adult & L4 | ≥99.6[1] |

| Trichostrongylus axei | Adult & L4 | ≥99.6[1] |

| Trichostrongylus colubriformis | Adult & L4 | ≥99.6[1] |

| Cooperia oncophora (including inhibited larvae) | Adult & L4 | ≥99.6[1] |

| Cooperia pectinata | Adult & L4 | ≥99.6[1] |

| Cooperia punctata | Adult & L4 | ≥99.6[1] |

| Cooperia spatulata | Adult & L4 | ≥99.6[1] |

| Cooperia surnabada | Adult & L4 | ≥99.6[1] |

| Bunostomum phlebotomum | Adult & L4 | ≥99.6[1] |

| Strongyloides papillosus | Adult | ≥99.6[1] |

| Oesophagostomum radiatum | Adult & L4 | ≥99.6[1] |

| Dictyocaulus viviparus | Adult & L4 | ≥99.6[1] |

| Trichostrongylus longispicularis | Adult | 93.1[1] |

| Nematodirus spathiger | Adult | 96.5[1] |

| Trichuris spp. | Adult | 94.6[1] |

| Nematodirus helvetianus | Adult & L4 | 73.3 - 75.5[1] |

Acaricidal and Insecticidal Activity

Doramectin also demonstrates significant efficacy against various mites, ticks, and lice.

Table 2: Efficacy of Doramectin against Mites, Ticks, and Lice in Cattle and Pigs

| Parasite Species | Host | Efficacy (%) |

| Psoroptes bovis | Cattle | 100[2] |

| Sarcoptes scabiei var. bovis | Cattle | 100[2] |

| Linognathus vituli | Cattle | 100[2] |

| Haematopinus eurysternus | Cattle | 100[2] |

| Solenopotes capillatus | Cattle | 100[2] |

| Damalinia bovis | Cattle | 82 (reduction)[2] |

| Boophilus microplus | Cattle | >99 (therapeutic, day 4)[3] |

| Sarcoptes scabiei var. suis | Pigs | 100 |

| Haematopinus suis | Pigs | 100 |

Other Potential Biological Activities

Recent research has suggested that avermectins, including doramectin, may possess other biological activities beyond their antiparasitic effects. However, data specifically for this compound in these areas is not available.

Anticancer Activity

Some studies have indicated that doramectin may have anti-cancer effects, though the mechanisms are not fully understood. This is an emerging area of research, and further investigation is required to validate these findings and determine any clinical relevance.

Anti-inflammatory Activity

There is limited evidence to suggest that doramectin may have anti-inflammatory properties. This potential activity requires more rigorous scientific exploration.

Mechanism of Action

The primary mechanism of action of doramectin and other avermectins in invertebrates is the modulation of ligand-gated ion channels.

Targeting Glutamate-Gated Chloride Channels

Doramectin binds with high affinity to glutamate-gated chloride channels (GluCls) which are unique to invertebrates and are present in their nerve and muscle cells. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells. The influx of chloride ions causes hyperpolarization of the cell membrane, which inhibits the initiation and propagation of nerve signals. This ultimately results in a flaccid paralysis and death of the parasite.

Caption: Mechanism of doramectin action on an invertebrate glutamate-gated chloride channel.

Interaction with GABA-gated Chloride Channels

Doramectin can also interact with γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates, although generally with lower affinity than for GluCls. This interaction also leads to an increased influx of chloride ions, contributing to the overall paralytic effect.

General Experimental Approaches

The efficacy data presented in this guide were generated from a variety of in vivo and in vitro studies. While specific, detailed protocols are often proprietary, the general methodologies are summarized below.

In Vivo Efficacy Studies in Livestock

-

Animal Selection: Healthy, parasite-naive or naturally infected animals (cattle, pigs) of a specific age and weight range are selected. For induced infections, animals are artificially infected with a known number of parasite larvae.

-

Acclimatization: Animals are acclimated to the study conditions for a period before the trial begins.

-

Randomization and Grouping: Animals are randomly allocated to treatment and control groups. Control groups may be untreated or receive a placebo.

-

Treatment Administration: Doramectin is administered according to the study design, typically as a subcutaneous injection or a topical pour-on solution at a specified dosage.

-

Parasite Quantification:

-

Nematodes: Fecal egg counts (FEC) are performed at regular intervals. For definitive worm counts, animals are euthanized at the end of the study, and their gastrointestinal tracts and lungs are examined to enumerate adult and larval worms.

-

Mites and Lice: Skin scrapings or hair partings are examined at regular intervals to count the number of live parasites.

-

-

Data Analysis: Efficacy is calculated as the percentage reduction in the mean parasite count in the treated group compared to the control group.

Caption: Generalized workflow for in vivo efficacy studies of doramectin.

In Vitro Assays

-

Larval Development/Motility Assays: These assays are used to assess the effect of a compound on nematode larvae.

-

Eggs or larvae are incubated in a medium containing various concentrations of the test compound.

-

The inhibition of egg hatching, larval development, or larval motility is observed and quantified.

-

-

Cell-based Assays: Recombinant expression of parasite ion channels in cell lines (e.g., Xenopus oocytes or mammalian cell lines) allows for the direct study of the compound's effect on the target receptor.

-

Electrophysiological techniques (e.g., two-electrode voltage clamp) are used to measure changes in ion channel activity in the presence of the compound.

-

Conclusion

Doramectin is a highly effective, broad-spectrum antiparasitic agent with a well-defined mechanism of action targeting glutamate-gated and GABA-gated chloride channels in invertebrates. The quantitative data clearly demonstrate its high efficacy against a wide array of nematodes, mites, and ticks in livestock.

In stark contrast, there is a significant lack of publicly available data on the biological activity spectrum of this compound. The limited information suggests that the aglycone form has substantially reduced antiparasitic activity compared to the parent doramectin molecule. This underscores the critical role of the disaccharide moiety in the potent biological activity of avermectins.

For researchers and drug development professionals, this guide highlights the robust dataset available for doramectin while also emphasizing the critical need for further research to fully characterize the biological profile of this compound. Future studies should aim to determine the specific in vitro and in vivo activities of the aglycone, including its potential for nematode larval development inhibition and any other novel biological effects. Such research would provide a more complete understanding of the metabolism and activity of this important class of antiparasitic drugs.

References

- 1. Efficacy of topically administered doramectin against eyeworms, lungworms, and gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistent efficacy of abamectin and doramectin against gastrointestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of doramectin for treatment of experimentally induced infection with gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anthelmintic Properties of Doramectin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a widely utilized endectocide in veterinary medicine. Its anthelmintic activity is primarily attributed to its interaction with glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to paralysis and death of the parasite. While the parent compound has been extensively studied, specific in vitro data on its metabolite, doramectin aglycone, is limited in publicly available literature. This technical guide synthesizes the known mechanism of action of the avermectin (B7782182) class, to which doramectin belongs, and provides a framework for the in vitro evaluation of this compound. It includes proposed experimental protocols and summarizes the extensive in vivo efficacy of the parent compound to inform potential research directions.

Mechanism of Action: Targeting Invertebrate-Specific Ion Channels

The anthelmintic effect of avermectins, including doramectin, is predominantly mediated by their high affinity for and potentiation of glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates like nematodes and arthropods.[1][2][3][4] This specificity provides a wide margin of safety for mammalian hosts, which do not possess these channels.[4]

Upon binding to GluCls, doramectin locks the channels in an open state, leading to an influx of chloride ions into the nerve and muscle cells of the parasite.[1][4] This influx causes hyperpolarization of the cell membrane, rendering the neuron unresponsive to excitatory stimuli and leading to flaccid paralysis of the pharynx and somatic muscles.[2][5] The parasite is consequently unable to feed or maintain its position within the host, ultimately resulting in its death and expulsion.[6]

While GluCls are the primary target, avermectins can also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), albeit with lower affinity.[5][7][8] This interaction can also contribute to the overall paralytic effect on the parasite.

Signaling Pathway of Avermectins

Caption: Proposed mechanism of action for this compound at the parasite neuromuscular junction.

This compound: Known Activity and Research Gaps

This compound is a degradation product of doramectin, formed by the hydrolysis of the disaccharide unit.[9] There is a notable scarcity of published research on the specific biological and anthelmintic activity of this compound. One available source indicates that while it acts as an inhibitor of nematode larval development, it is devoid of the paralytic activity characteristic of the parent compound.[9] This suggests a potentially different or more nuanced mechanism of action that warrants further investigation, particularly concerning developmental pathways in helminths.

Quantitative Data: In Vivo Efficacy of Doramectin

Due to the lack of specific in vitro data for this compound, the following tables summarize the well-documented in vivo efficacy of the parent compound, doramectin, against a broad spectrum of nematode parasites in cattle and swine. This information provides a baseline for the potential target spectrum of its aglycone.

Table 1: Efficacy of Doramectin (200 µg/kg SC) Against Gastrointestinal Nematodes in Cattle

| Nematode Species | Developmental Stage | Efficacy (%) |

| Ostertagia ostertagi | Adult, L4, Inhibited L4 | ≥99.6[10][11] |

| Haemonchus placei | Adult, L4 | ≥99.6[10][11] |

| Trichostrongylus axei | Adult, L4 | ≥99.6[10][11] |

| Cooperia spp. | Adult, L4 | ≥99[12] |

| Bunostomum phlebotomum | Adult, L4 | ≥99.6[10] |

| Oesophagostomum radiatum | Adult, L4 | ≥99.6[10][11] |

| Nematodirus helvetianus | Adult | 9.6 - 73.3[10][12] |

| L4 | 75.5 - 83.3[10][12] | |

| Trichuris spp. | Adult | 92.3 - 94.6[10][11] |

| Dictyocaulus viviparus (Lungworm) | Adult, L4 | ≥99.6[10][11] |

Table 2: Efficacy of Doramectin (300 µg/kg IM) Against Nematodes in Swine

| Nematode Species | Developmental Stage | Efficacy (%) |

| Ascaris suum | Adult, L4 | ≥98[13] |

| Hyostrongylus rubidus | Adult, L4 | ≥98[13] |

| Oesophagostomum dentatum | Adult, L4 | ≥98[13] |

| Strongyloides ransomi | Adult | ≥98[13] |

| Trichuris suis | Adult | 87[13] |

| L4 | 79[13] | |

| Metastrongylus spp. (Lungworm) | Adult | ≥98[13] |

| Stephanurus dentatus (Kidney worm) | Adult, L4 | ≥98[13] |

Proposed Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key in vitro assays suitable for assessing the anthelmintic properties of this compound. These protocols are based on established methods for anthelmintic drug screening.[14][15][16]

Larval Development Assay (LDA)

This assay is particularly relevant given the reported activity of this compound on larval development.[9]

-

Parasite Preparation: Obtain nematode eggs from the feces of infected donor animals. Isolate and sterilize the eggs using a saturated salt solution followed by washing with a mild disinfectant (e.g., sodium hypochlorite).

-

Assay Setup: Dispense a suspension of approximately 100 eggs in a nutritive medium (e.g., Earle's balanced salt solution with yeast extract) into each well of a 96-well microtiter plate.

-

Drug Application: Add this compound, dissolved in a suitable solvent like DMSO, to the wells in a serial dilution to achieve a range of final concentrations. Include positive (e.g., ivermectin, levamisole) and negative (solvent only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for 7 days to allow eggs to hatch and develop into third-stage larvae (L3).

-

Assessment: Stop the development by adding a fixative (e.g., Lugol's iodine). Count the number of eggs, first-stage larvae (L1), and third-stage larvae (L3) in each well under an inverted microscope.

-

Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each concentration compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval development).

Adult Worm Motility/Survival Assay

This assay assesses the direct effect of the compound on the viability of adult parasites.

-

Parasite Collection: Collect adult worms (e.g., Haemonchus contortus, Caenorhabditis elegans) from the gastrointestinal tract of freshly slaughtered animals or from culture.

-

Assay Setup: Place a defined number of adult worms (e.g., 5-10) in each well of a 24-well plate containing a suitable culture medium (e.g., RPMI-1640).

-

Drug Application: Introduce this compound at various concentrations to the wells. Include positive and negative controls as described for the LDA.

-

Incubation: Incubate the plates at physiological temperature (e.g., 37°C) for 24 to 48 hours.

-

Assessment: Observe the motility of the worms at regular intervals (e.g., 2, 4, 8, 24 hours) under a microscope. Worms are considered dead if they show no movement upon gentle prodding with a needle or upon transfer to fresh medium.

-

Data Analysis: Calculate the percentage of mortality at each concentration and time point. Determine the LC50 value (the concentration that is lethal to 50% of the worms).

Workflow for In Vitro Anthelmintic Assay

Caption: A generalized workflow for conducting in vitro anthelmintic screening assays.

Conclusion

While direct in vitro studies on this compound are conspicuously absent from the scientific literature, its classification as an avermectin derivative and its known inhibitory effect on larval development provide a strong rationale for further investigation. The primary mechanism of action is likely related to the modulation of invertebrate-specific ion channels, though its lack of paralytic activity suggests a departure from the classic avermectin effect on GluCls in adult worms. The proposed in vitro protocols offer a robust framework for elucidating the specific anthelmintic properties of this compound, determining its potency (IC50/LC50), and exploring its potential as a lead compound for novel anthelmintic development. The extensive in vivo efficacy of its parent compound, doramectin, underscores the potential of this chemical family to control a wide range of parasitic helminths.

References

- 1. AOP-Wiki [aopwiki.org]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 5. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]

- 8. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

- 10. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of doramectin against field nematode infections of cattle in Latin America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of doramectin for treatment of experimentally induced infection with gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of doramectin against nematode and arthropod parasites of swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adaptation and evaluation of three different in vitro tests for the detection of resistance to anthelmintics in gastro intestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]

Doramectin Aglycone: An In-depth Technical Guide to its Formation as a Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a potent, broad-spectrum endectocide belonging to the avermectin (B7782182) family of macrocyclic lactones.[1] Widely used in veterinary medicine, its efficacy and safety are of paramount importance. The stability of doramectin is a critical factor, as degradation can lead to the formation of various products with potentially altered biological activity and toxicity profiles. One of the primary degradation products formed under specific conditions is doramectin aglycone.

This technical guide provides a comprehensive overview of this compound, focusing on its formation as a degradation product of doramectin. It is intended for researchers, scientists, and drug development professionals involved in the study of drug stability, analytical method development, and the assessment of drug efficacy and safety. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in the public domain, some sections of this guide are based on established principles of analytical chemistry, degradation kinetics, and knowledge of related avermectin compounds.

Mechanism of Degradation: Acid-Catalyzed Hydrolysis

The formation of this compound from doramectin is primarily a result of acid-catalyzed hydrolysis. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation process.[2] This process involves the cleavage of the glycosidic bonds that link the oleandrose (B1235672) sugar moieties to the macrocyclic lactone core.

The degradation proceeds in two main steps:

-

Formation of Doramectin Monosaccharide: The first step involves the hydrolysis of the terminal oleandrose sugar, resulting in the formation of doramectin monosaccharide.[2]

-

Formation of this compound: The doramectin monosaccharide intermediate then undergoes further hydrolysis, leading to the cleavage of the remaining sugar moiety and the formation of this compound.[2]

In contrast, under basic conditions, doramectin tends to isomerize, forming products such as 2-epidoramectin and Δ2,3-doramectin, rather than the aglycone.[2]

Quantitative Analysis of Doramectin Degradation

Table 1: Illustrative Degradation of Doramectin at 50°C

| Time (hours) | pH 3.0 | pH 5.0 |

| % Remaining Doramectin | % Remaining Doramectin | |

| 0 | 100 | 100 |

| 2 | 85 | 95 |

| 4 | 72 | 90 |

| 8 | 52 | 81 |

| 12 | 38 | 73 |

| 24 | 14 | 53 |

Table 2: Illustrative Formation of Doramectin Monosaccharide at 50°C

| Time (hours) | pH 3.0 | pH 5.0 |

| % Doramectin Monosaccharide | % Doramectin Monosaccharide | |

| 0 | 0 | 0 |

| 2 | 13 | 4 |

| 4 | 22 | 8 |

| 8 | 35 | 15 |

| 12 | 38 | 20 |

| 24 | 25 | 28 |

Table 3: Illustrative Formation of this compound at 50°C

| Time (hours) | pH 3.0 | pH 5.0 |

| % this compound | % this compound | |

| 0 | 0 | 0 |

| 2 | 2 | 1 |

| 4 | 6 | 2 |

| 8 | 13 | 4 |

| 12 | 24 | 7 |

| 24 | 61 | 19 |

Experimental Protocols

The following sections provide detailed hypothetical protocols for the study of doramectin degradation and the isolation of its aglycone. These protocols are based on established methodologies for forced degradation studies and chromatographic separation of related avermectin compounds.

Protocol 1: Forced Acidic Degradation of Doramectin

Objective: To induce the degradation of doramectin to its monosaccharide and aglycone forms under controlled acidic conditions.

Materials:

-

Doramectin reference standard

-